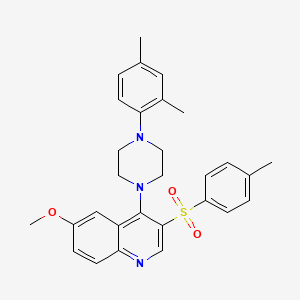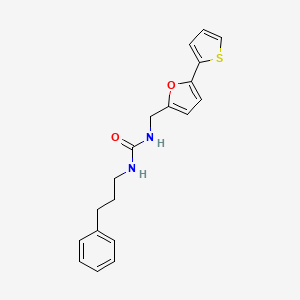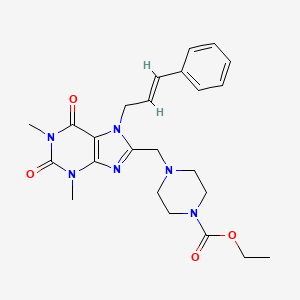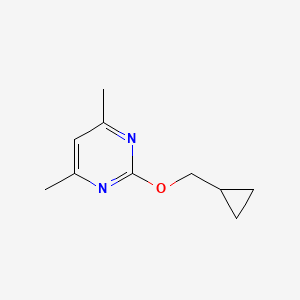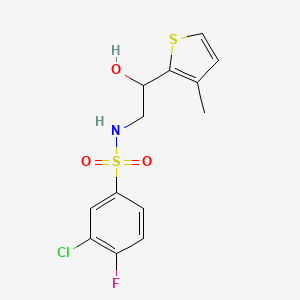
3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide is a chemical compound that has been widely studied in scientific research. It is commonly referred to as CF3 or CF3-NH2 and is a sulfonamide derivative. This compound has shown promising results in various scientific studies, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of CF3 is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. CF3 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, which may contribute to its anti-cancer activity. CF3 has also been shown to inhibit the activity of NF-kB, a protein that is involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to decrease the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. CF3 has also been shown to inhibit the growth and proliferation of various bacterial strains.
実験室実験の利点と制限
CF3 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. It has also been shown to have potent activity against various cancer cells, inflammation, and bacterial infections. However, there are also some limitations to using CF3 in lab experiments. It may have limited solubility in certain solvents, which may affect its activity. It may also have limited bioavailability, which may affect its effectiveness in vivo.
将来の方向性
There are several future directions for the study of CF3. One area of research is the development of new analogs of CF3 with improved activity and selectivity. Another area of research is the study of the pharmacokinetics and pharmacodynamics of CF3 in vivo. This will help to determine the optimal dosage and administration route for CF3 in clinical settings. Additionally, the study of the mechanism of action of CF3 will help to identify new targets for the treatment of cancer, inflammation, and bacterial infections.
合成法
The synthesis of CF3 is a multi-step process that involves several reactions. The starting materials for the synthesis are 3-methylthiophene-2-carboxylic acid, 4-chloro-3-fluoronitrobenzene, and p-toluenesulfonic acid. The first step involves the conversion of 3-methylthiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-chloro-3-fluoronitrobenzene in the presence of a base to form the nitro compound. The nitro compound is then reduced to the corresponding amine using a reducing agent. Finally, the amine is reacted with p-toluenesulfonic acid to form the final product, CF3.
科学的研究の応用
CF3 has been extensively studied in scientific research, particularly in the field of medicinal chemistry. It has shown promising results in various studies related to cancer, inflammation, and bacterial infections. CF3 has been shown to have potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CF3 has also been shown to have antibacterial activity against various bacterial strains.
特性
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO3S2/c1-8-4-5-20-13(8)12(17)7-16-21(18,19)9-2-3-11(15)10(14)6-9/h2-6,12,16-17H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZBPYNKDYCKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2948759.png)
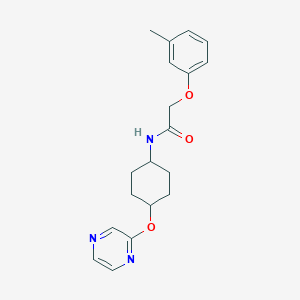

![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)
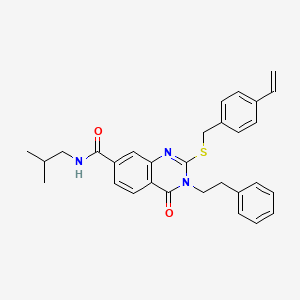
![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)
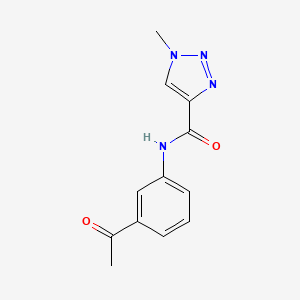
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)
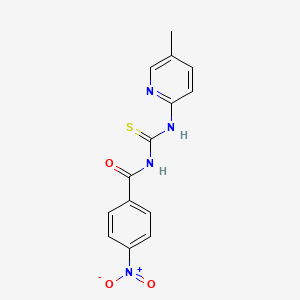
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
